3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one
Overview
Description
3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an isobenzofuran ring. This compound is of interest due to its structural complexity and potential applications in various fields of chemistry and biology. The spirocyclic framework is known for its rigidity and three-dimensional shape, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing spiro-isobenzofuran compounds involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis approach is efficient and yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production methods for 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic framework.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial properties.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones
Uniqueness
3’H-Spiro[cyclohexane-1,1’-isobenzofuran]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-cyclohexane]-1'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)12-4-2-1-3-10(12)9-15-13/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAULLRAUQXQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=CC=CC=C3CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596020 | |
Record name | 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204192-41-6 | |
Record name | 3H,4'H-Spiro[2-benzofuran-1,1'-cyclohexan]-4'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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